8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and organic materials. The presence of bromine and fluorine atoms in the structure of this compound adds unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanoneThe reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the carbazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated carbazole derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- 6-bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- 5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Uniqueness
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSFWICHWXKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188195-83-6 |
Source
|
Record name | 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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